molecular formula C8H6F2O2 B031560 2,4-Difluorophenylacetic acid CAS No. 81228-09-3

2,4-Difluorophenylacetic acid

Cat. No.: B031560
CAS No.: 81228-09-3
M. Wt: 172.13 g/mol
InChI Key: QPKZIGHNRLZBCL-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.

Mechanism of Action

Target of Action

It has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (f-pna) . These FPNA monomers can bind to DNA and RNA sequences, suggesting that the compound may interact with genetic material .

Mode of Action

It’s known that the compound is used in the synthesis of F-PNA monomers , which can bind to DNA and RNA sequences. This suggests that 2,4-Difluorophenylacetic acid, as a precursor to these monomers, may interact with genetic material, potentially influencing gene expression or protein synthesis .

Biochemical Pathways

Given its role in the synthesis of f-pna monomers , it’s plausible that the compound could influence pathways related to gene expression and protein synthesis.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

As a precursor to F-PNA monomers , it may influence gene expression or protein synthesis, but the specific effects would likely depend on the context of its use.

Action Environment

It’s worth noting that the compound is stable under normal temperatures and pressures . It should be stored in a dry environment , suggesting that moisture could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

It is known that the compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis and nucleic acid metabolism.

Cellular Effects

It is known that the compound can cause skin irritation and serious eye irritation, suggesting that it may have cytotoxic effects .

Molecular Mechanism

It is known that the compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) . This suggests that it may interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-difluorobenzaldehyde, while reduction can produce 2,4-difluorobenzyl alcohol.

Scientific Research Applications

2,4-Difluorophenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

2,4-Difluorophenylacetic acid can be compared with other fluorinated phenylacetic acids, such as:

  • 2,5-Difluorophenylacetic acid
  • 2,4,5-Trifluorophenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 3,4-Difluorophenylacetic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The 2 and 4 positions of the fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZIGHNRLZBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230975
Record name 2,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81228-09-3
Record name 2,4-Difluorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81228-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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